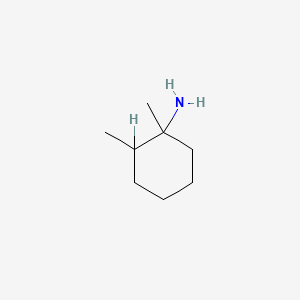

1,2-Dimethylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7,2)9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNXROOABNOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis of 1,2 Dimethylcyclohexan 1 Amine

Inherent Stereoisomerism and Configurational Relationships

The structure of 1,2-Dimethylcyclohexan-1-amine, with two substituents on a cyclohexane (B81311) ring, gives rise to multiple stereoisomers. These isomers are defined by the spatial arrangement of the methyl and amine groups relative to the plane of the ring and by the chirality at the stereocenters.

Diastereomeric Forms: Cis/Trans Isomers of the Cyclohexane Ring System

The restricted rotation around the carbon-carbon single bonds within the cyclohexane ring leads to the existence of geometric isomers, specifically cis and trans diastereomers. quimicaorganica.org In the context of 1,2-disubstituted cyclohexanes, the cis and trans isomers are distinct compounds with different physical and chemical properties. scribd.comvaia.com

Cis Isomer: In the cis isomer of this compound, both the methyl group at C2 and the amine group at C1 are on the same side of the cyclohexane ring. quimicaorganica.orgopenstax.org This arrangement necessitates that in any given chair conformation, one substituent will be in an axial position while the other is in an equatorial position. vaia.comlibretexts.org

Trans Isomer: Conversely, in the trans isomer, the methyl group at C2 and the amine group at C1 are on opposite sides of the ring. quimicaorganica.orgopenstax.org This configuration allows for both substituents to be in equatorial positions simultaneously, or both in axial positions. libretexts.orgonlineorganicchemistrytutor.com

The cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. masterorganicchemistry.com The separation of these isomers is a key consideration in synthetic chemistry. researchgate.net

Enantiomeric Configurations at the Chiral Center (C2)

The presence of two chiral centers at C1 and C2 in this compound leads to the possibility of enantiomers.

Trans Isomers: The trans diastereomer is chiral and exists as a pair of enantiomers. stackexchange.comstackexchange.com These enantiomers are non-superimposable mirror images of each other. The specific configurations are designated as (1R,2R) and (1S,2S).

Cyclohexane Ring Conformational Dynamics

Axial and Equatorial Orientations of Substituents (Methyl and Amine)

The stability of a substituted cyclohexane is largely determined by the positions of its substituents. libretexts.org There are two distinct positions for substituents on a chair conformation:

Axial: These bonds are parallel to the axis of the ring, pointing up or down. libretexts.org

Equatorial: These bonds point out from the "equator" of the ring. libretexts.org

For 1,2-disubstituted cyclohexanes, the orientation of the substituents in the two diastereomers differs significantly:

Cis Isomer: In any chair conformation of the cis isomer, one substituent must be axial and the other equatorial. openstax.orglibretexts.org The ring flip interconverts these positions, but the 1,2-cis relationship is maintained. stackexchange.com

Trans Isomer: The trans isomer can exist in two chair conformations: one where both substituents are axial (diaxial) and one where both are equatorial (diequatorial). openstax.orglibretexts.org

Steric and Electronic Influences on Conformational Equilibria

The relative stability of different conformations is governed by steric and electronic factors. openstax.org

Steric Hindrance: Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions with other axial atoms. vaia.comuky.edu Consequently, conformations with bulky substituents in the equatorial position are generally more stable. libretexts.orgvaia.com For trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. openstax.orglibretexts.orgstereoelectronics.org The energy difference is substantial enough that the molecule exists almost exclusively in the diequatorial conformation. openstax.org In cis-1,2-dimethylcyclohexane (B165935), both chair conformations have one axial and one equatorial methyl group, resulting in equal energy and stability. vaia.comopenstax.org

Gauche Interactions: In addition to 1,3-diaxial interactions, gauche interactions between adjacent substituents also contribute to steric strain. openstax.orglibretexts.org In both conformers of cis-1,2-dimethylcyclohexane and the diequatorial conformer of the trans isomer, a gauche butane-like interaction exists between the two methyl groups. openstax.orglibretexts.org

Table of Conformational Analysis

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | Relative Stability |

| cis-1,2-Dimethylcyclohexan-1-amine | 1-NH₂ (axial), 2-CH₃ (equatorial) | 1-NH₂ (equatorial), 2-CH₃ (axial) | Equal energy |

| trans-1,2-Dimethylcyclohexan-1-amine | 1-NH₂ (axial), 2-CH₃ (axial) | 1-NH₂ (equatorial), 2-CH₃ (equatorial) | Diequatorial is more stable |

Theoretical Studies on Conformational Preferences

Theoretical and computational chemistry provide powerful tools for understanding the three-dimensional structures and relative stabilities of molecules. For a substituted cyclohexane like this compound, these methods can predict the preferred chair conformations and the energy barriers between them. While specific, in-depth research literature focusing exclusively on this compound is limited, the conformational behavior of closely related molecules, particularly 1,2-dimethylcyclohexane, has been extensively studied. The principles derived from these studies are directly applicable, offering significant insight into the conformational landscape of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational in predicting molecular properties from first principles. wikipedia.org Methods such as Ab initio and Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, providing accurate energies and geometries for different molecular conformations. wikipedia.orgnih.gov

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), build a description of the electronic structure from fundamental principles without reliance on empirical data. peerj.com DFT is another widely used approach that calculates the total energy of a system as a functional of the electron density. nih.gov The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for balancing computational cost with accuracy. nrel.govnih.govmdpi.comacs.org High-level methods like coupled-cluster theory (e.g., CCSD(T)) are often used to provide benchmark energy values. peerj.comnih.gov

For the analogous compound trans-1,2-dimethylcyclohexane , theoretical calculations consistently show that the diequatorial (e,e) conformation is significantly more stable than the diaxial (a,a) conformation. quimicaorganica.orgopenstax.org The diequatorial conformer minimizes steric strain, having only a gauche butane (B89635) interaction between the two methyl groups. openstax.org In contrast, the diaxial conformer suffers from four highly destabilizing 1,3-diaxial interactions between the methyl groups and axial hydrogens. openstax.org The energy difference is substantial, favoring the diequatorial form by approximately 11.4 kJ/mol. openstax.org

For cis-1,2-dimethylcyclohexane , the two possible chair conformations are enantiomeric and thus possess equal energy. openstax.org In each conformation, one methyl group occupies an axial position while the other is equatorial (a,e or e,a). openstax.org The total steric strain in either conformation arises from the axial methyl group's two 1,3-diaxial interactions with hydrogens, plus a gauche butane interaction between the adjacent methyl groups. openstax.org

Applying these principles to This compound , the relative size and electronic nature of the amine group compared to the methyl group would influence the precise energy values. However, the qualitative preferences would remain. For the trans isomers, the conformer with both the methyl and amine groups in equatorial positions would be strongly favored. For the cis isomers, the two chair-flipped conformers (axial-amine/equatorial-methyl and equatorial-amine/axial-methyl) would have different energies depending on the relative steric bulk (A-value) of the amine versus the methyl group.

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Calculated Relative Energy (Strain) |

|---|---|---|---|---|

| cis-1,2-Dimethylcyclohexane | Chair 1 | Axial/Equatorial (a,e) | One axial CH₃ group (2 x 1,3-diaxial H-interactions) + gauche butane interaction | ~11.4 kJ/mol openstax.org |

| Chair 2 (ring-flipped) | Equatorial/Axial (e,a) | One axial CH₃ group (2 x 1,3-diaxial H-interactions) + gauche butane interaction | ~11.4 kJ/mol openstax.org | |

| trans-1,2-Dimethylcyclohexane | Diequatorial | Equatorial/Equatorial (e,e) | One gauche butane interaction | ~3.8 kJ/mol (most stable) openstax.org |

| Diaxial | Axial/Axial (a,a) | Two axial CH₃ groups (4 x 1,3-diaxial H-interactions) + gauche butane interaction | ~15.2 kJ/mol (least stable) openstax.org |

Molecular Modeling and Simulation Approaches for Conformational Space Exploration

While quantum chemical calculations provide static snapshots of low-energy conformations, molecular modeling and simulation techniques explore the dynamic behavior of molecules. chemrxiv.org Molecular Dynamics (MD) simulations, in particular, are used to map the conformational space by simulating the atomic motions of a molecule over time. acs.orgnih.gov

These simulations can reveal not only the stable conformers but also the pathways and energy barriers for interconversion between them. acs.org For instance, a study on a related 1,2-disubstituted cyclohexane derivative, 1,2-Cyclohexanecarboxylic acid amide (1,2-CHCAA), used MD simulations to demonstrate that the trans isomer undergoes dynamic interconversion between chair and twisted-boat conformations. acs.org This increased flexibility was attributed to the steric repulsion between the adjacent bulky substituents, which lowers the energy barrier for ring inversion. acs.org A similar dynamic behavior could be anticipated for the trans isomer of this compound.

The exploration of conformational space can be enhanced by specialized simulation techniques. chemrxiv.org For example, Hamiltonian replica-exchange simulations can provide more comprehensive sampling of the conformational landscape, ensuring that even higher-energy states and the transitions between them are adequately explored. chemrxiv.org Software such as Avogadro, Gaussian, and NAMD are commonly used to perform these simulations, employing various force fields (in MD) or quantum methods (in ab initio MD) to calculate the forces between atoms. nrel.govnih.govsapub.org These computational experiments are invaluable for understanding how the flexibility and conformational preferences of a molecule can influence its interactions and properties.

| Simulation Technique | Primary Purpose | Key Insights Provided | Example Application |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulate atomic motion over time to explore conformational space. chemrxiv.orgnih.gov | - Dynamic interconversion between conformers (e.g., chair-boat). acs.org | Investigating the dynamic ring inversion motions in 1,2-disubstituted cyclohexanes. acs.org |

| Hamiltonian Replica-Exchange | Enhance sampling of the entire conformational energy landscape. chemrxiv.org | - Characterization of metastable states.

| Identifying all relevant conformational basins of a flexible molecule, including those that are marginally populated. chemrxiv.org |

| Geometry Optimization | Find local and global energy minima on the potential energy surface. mdpi.com | - Precise structures of stable conformers.

| Determining the most stable chair conformation of a substituted cyclohexane. sapub.org |

Advanced Synthetic Methodologies for 1,2 Dimethylcyclohexan 1 Amine and Its Functionalized Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereochemical control is the primary challenge in synthesizing 1,2-dimethylcyclohexan-1-amine, which contains two contiguous stereocenters. Modern approaches address this by establishing the desired stereochemistry early and with high fidelity through catalysis or substrate-controlled reactions.

Asymmetric catalysis offers a powerful and atom-economical route to chiral cyclohexylamines by creating stereocenters with the aid of a substoichiometric amount of a chiral catalyst. These strategies can be broadly categorized into biocatalysis, organocatalysis, and transition-metal catalysis.

Biocatalytic methods, particularly those using ω-transaminases (ω-TAs), have emerged as a highly effective tool. Prochiral diketones can be converted into optically pure 3-substituted cyclohexylamine (B46788) derivatives through a three-step biocatalytic cascade. researchgate.net This sequence involves a C-C hydrolase, a lipase (B570770) for esterification, and crucially, an ω-transaminase to install the amine group with high stereoselectivity. researchgate.net Depending on the choice of the transaminase, both cis and trans diastereomers can be obtained in optically pure forms. researchgate.net

Organocatalysis provides a metal-free alternative for constructing chiral six-membered rings. For instance, chiral amine catalysts like diphenylprolinol silyl (B83357) ether can catalyze asymmetric [3+3] cycloadditions between unsaturated aldehydes and enecarbamates to furnish chiral piperidines, which are heterocyclic analogues of cyclohexylamines. rsc.org These reactions proceed through the formation of chiral iminium ions, which effectively control the facial selectivity of the cycloaddition. rsc.org

Transition-metal catalysis is also pivotal. Rhodium catalysts, for example, can achieve stereoselective allylic C-H functionalization of cycloalkenes like 1,5-cyclooctadiene (B75094) (COD). chemrxiv.org This approach generates C2-symmetric diene derivatives with four new stereocenters in excellent enantioselectivity (>99% ee), which can serve as precursors to complex chiral ligands. chemrxiv.org

| Catalytic Strategy | Catalyst Type | Key Reaction | Substrates | Stereoselectivity | Reference |

| Biocatalysis | ω-Transaminase (e.g., from Halomonas elongata) | Asymmetric amination | Prochiral ketones | Excellent ee | researchgate.net |

| Organocatalysis | Chiral Amine (e.g., Diphenylprolinol silyl ether) | Asymmetric [3+3] Cycloaddition | Unsaturated aldehydes, Enecarbamates | Excellent enantioselectivity | rsc.org |

| Transition Metal Catalysis | Rhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) | Allylic C-H Functionalization | Cycloalkenes, Diazo compounds | High ee and dr | chemrxiv.org |

An alternative to building the ring from acyclic precursors is the stereoselective functionalization of an existing cyclohexane (B81311) scaffold. This approach is particularly useful when a suitable prochiral or meso-cyclohexane derivative is readily available.

A notable strategy is the iridium-catalyzed (5+1) annulation, which constructs a functionalized cyclohexane ring from a 1,5-diol and a methyl ketone via a double hydrogen borrowing process. acs.org This method allows for the synthesis of multisubstituted cyclohexanes with high levels of diastereocontrol, dictated by the substitution pattern of the diol precursor. acs.org The resulting ketone-functionalized cyclohexane can then be converted to the corresponding amine.

Direct C-H functionalization on an unactivated cyclohexane ring offers a highly efficient route. Rhodium-catalyzed C-H insertion reactions using a donor/acceptor carbene can desymmetrize a substituted cyclohexane. researchgate.net For instance, a catalyst can selectively functionalize the C3 equatorial C-H bond of a substituted cyclohexane, demonstrating high regioselectivity and stereoselectivity. researchgate.net This method transforms a simple alkane into a valuable, stereochemically defined intermediate ready for further manipulation into the target amine.

The final installation of the amine group is a critical step where stereochemistry must be carefully controlled. Several methodologies are employed to convert a carbonyl group or other precursor functionality into a chiral amine.

One common pathway involves the stereoselective conversion of a ketone to an amine. This can be achieved through a highly diastereoselective ketone-to-amine conversion process, often following a stereocontrolled C-C bond formation to set up the adjacent stereocenter. beilstein-journals.org Another route is the reduction of an oxime intermediate. The conjugate addition of organometallic reagents to nitrosocyclohexenes (generated in situ) yields 2-arylcyclohexanone oximes. Subsequent reduction of the oxime moiety can produce either cis- or trans-configured amines, depending on the reducing agent and reaction conditions. researchgate.net

Biocatalysis again provides a premier solution through the use of ω-transaminases. These enzymes can directly convert a ketone precursor, such as 1,2-dimethylcyclohexanone, into the corresponding chiral amine with high enantiomeric excess by facilitating a stereoselective amination reaction. researchgate.net

Stereoselective Functionalization of Cyclohexane Ring Precursors

Derivatization and Structural Diversification Strategies

Once the core this compound structure is synthesized with the desired stereochemistry, it can be further modified to generate a library of functionalized derivatives or incorporated into larger, more complex molecular systems.

The primary amine of this compound is a versatile functional handle for a wide range of N-substitution reactions. These modifications are crucial for tuning the compound's properties for applications in catalysis, materials science, or as pharmaceutical intermediates.

Simple alkylation reactions, for instance with methyl iodide or dimethyl sulfate, can yield the corresponding secondary (N-methyl) and tertiary (N,N-dimethyl) amines. lookchem.com More complex N-alkyl substituents can be introduced via reductive amination or nucleophilic substitution.

Acylation and sulfonation are also common derivatization techniques. The amine can react with various acylating agents (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to form a diverse array of amides and sulfonamides. mdpi.com These reactions are often high-yielding and allow for the introduction of a wide range of functional groups. For example, chiral cyclohexane-1,2-diamine has been derivatized using benzenesulfonyl chloride and other substituted variants to create scaffolds for organocatalysts. mdpi.com

| Reaction Type | Reagent Class | Resulting Derivative | Potential Application | Reference |

| Alkylation | Alkyl Halides (e.g., CH₃I) | N-Methyl, N,N-Dimethyl amines | Catalyst modification, Pharmaceutical synthesis | lookchem.com |

| Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | N-Acyl amides | Chiral auxiliaries, Ligand synthesis | mdpi.com |

| Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | N-Sulfonyl amides (Sulfonamides) | Organocatalyst synthesis, Protecting groups | mdpi.com |

| Reductive Alkylation | Aldehydes/Ketones, Reducing agent | N-Alkyl, N-Aryl amines | Diverse functionalization | mdpi.com |

The rigid, stereochemically defined cyclohexane backbone of this compound makes it an excellent building block for constructing larger, more sophisticated molecular architectures. Its utility is particularly evident in the field of asymmetric catalysis and supramolecular chemistry.

Chiral 1,2-diaminocyclohexane, a close analogue, is a privileged scaffold for a multitude of chiral ligands and catalysts. It can be used in condensation reactions with dialdehydes to form macrocyclic polyimines known as trianglimines. psu.edu Subsequent reduction of the imine functions yields the corresponding macrocyclic polyamines (trianglamines), which are valuable as ligands in catalytic reactions or for molecular recognition. psu.edu The stereochemistry of the diamine backbone directly controls the geometry of the resulting macrocycle. psu.edu

Similarly, this compound can be integrated as a chiral directing group or as part of a larger catalyst framework. For instance, it can be attached to a catalytically active core, where its steric and electronic properties influence the stereochemical outcome of a reaction. Bifunctional organocatalysts have been developed from (1R,2R)-cyclohexane-1,2-diamine by attaching hydrogen-bond donor groups (like amides or sulfonamides) and a tertiary amine base onto the same scaffold. mdpi.com These catalysts have shown activity in asymmetric 1,4-addition reactions. mdpi.com The photoredox-catalyzed functionalization of C-H bonds alpha to the nitrogen atom in protected amines also opens pathways to synthesize unnatural α-amino acids, incorporating the cyclohexyl scaffold into peptide-like structures. diva-portal.org

Synthesis of Chiral Building Blocks for Downstream Applications

The generation of enantiomerically pure or enriched building blocks derived from this compound is crucial for their application in asymmetric synthesis and the development of chiral pharmaceuticals and materials. The stereochemistry of these building blocks dictates the stereochemical outcome of subsequent reactions where they are employed as catalysts, auxiliaries, or synthons. Advanced synthetic strategies are focused on two primary approaches: the resolution of racemic mixtures and direct asymmetric synthesis.

Chiral Resolution of Racemic this compound Derivatives

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, leading to the separation of a slower-reacting, unconsumed enantiomer and a faster-forming diastereomeric product.

A notable pathway for producing highly optically pure isomers of a closely related compound, trans-N,N'-dimethylcyclohexane-1,2-diamine, involves kinetic resolution using tartaric acid. researchgate.netresearchgate.net The process begins with the synthesis of the racemic diamine, for example, through the reaction of cyclohexene (B86901) oxide with aqueous methylamine, followed by cyclization and ring-opening reactions. researchgate.netresearchgate.net The resulting racemic mixture is then treated with a chiral resolving agent like tartaric acid. The two enantiomers form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Another powerful resolution technique involves enzymes. Lipases, for instance, can be used for the enantioselective acylation of amines. In this process, one enantiomer of a racemic amine is selectively acylated by an alkyl ester in the presence of an enantioselective lipase, producing an amide. google.com The unreacted amine enantiomer can then be separated from the newly formed amide. google.com The efficiency of this resolution is influenced by the choice of the acyl donor and the enzyme. google.com

| Resolution Method | Resolving Agent | Compounds Separated | Principle | Reference |

| Fractional Crystallization | Tartaric Acid | Enantiomers of trans-N,N'-dimethylcyclohexane-1,2-diamine | Formation of diastereomeric salts with different solubilities | researchgate.netresearchgate.net |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica) | Racemic amines | Enantioselective acylation of one enantiomer | google.com |

Asymmetric Synthesis of Functionalized Cyclohexylamine Derivatives

Direct asymmetric synthesis offers a more atom-economical approach by creating the desired stereoisomer from a prochiral precursor, avoiding the need to synthesize and then separate a racemic mixture. Several modern catalytic methods have been developed for this purpose.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines, enamines, or N-heteroaromatic compounds. acs.org This method typically employs transition metal catalysts (e.g., Iridium, Rhodium, Nickel) complexed with chiral ligands. acs.org For the synthesis of chiral cyclohexylamine derivatives, a suitable prochiral enamine or imine precursor with a cyclohexene or cyclohexanone (B45756) backbone can be hydrogenated, with the chiral ligand directing the approach of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. acs.org

Stereoselective Cycloaddition Reactions: [4+2] cycloaddition reactions, or Diels-Alder reactions, represent a robust strategy for constructing the cyclohexyl ring with controlled stereochemistry. An unprecedented visible-light-enabled intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed using photoredox catalysis. nih.govrsc.org This method yields highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities under mild conditions. nih.govrsc.org Critically, an asymmetric variant of this cycloaddition was realized by incorporating a chiral phosphoric acid (CPA) as a co-catalyst, which successfully induced moderate to good enantioselectivity. nih.govrsc.org

| Reaction | Catalyst System | Reactants | Product Type | Key Features | Reference |

| Asymmetric Hydrogenation | Transition Metal (Ir, Rh) + Chiral Ligand | Prochiral Imines/Enamines | Chiral Amines | High efficiency and enantioselectivity for a broad substrate scope. | acs.org |

| Asymmetric [4+2] Cycloaddition | Photoredox Catalyst + Chiral Phosphoric Acid (CPA) | Benzocyclobutylamines + α-substituted vinylketones | Functionalized Chiral Cyclohexylamines | Excellent diastereoselectivity; moderate to good enantioselectivity; mild conditions. | nih.govrsc.org |

These advanced methodologies for creating chiral building blocks based on the this compound scaffold are instrumental for progress in medicinal chemistry and materials science, enabling the synthesis of complex molecules with precise three-dimensional structures.

Applications in Asymmetric Synthesis and Catalysis

Role as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The utility of 1,2-dimethylcyclohexan-1-amine derivatives as chiral ligands is a cornerstone of modern asymmetric catalysis. These ligands coordinate to transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction.

The design of effective chiral amine ligands hinges on creating a well-defined and sterically demanding chiral pocket around the metal center. Key design principles include:

Rigid Backbone: The cyclohexane (B81311) framework of this compound provides a conformationally rigid scaffold. This rigidity is crucial for minimizing conformational flexibility in the metal complex, which in turn leads to higher enantioselectivity. The chair conformation of the cyclohexane ring places the amino groups in equatorial positions, which is important for their coordination to metal centers. researchgate.net

C2 Symmetry: Many successful ligands derived from this compound possess C2 symmetry. researchgate.net This symmetry simplifies the analysis of the transition states and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

Steric and Electronic Tuning: The N,N'-substituents on the diamine can be readily modified to fine-tune the steric and electronic properties of the ligand. researchgate.net This modularity allows for the optimization of the ligand for a specific catalytic reaction. For example, bulky substituents can enhance enantioselectivity by creating a more sterically hindered environment around the metal.

The synthesis of these chiral ligands often starts from enantiomerically pure (R,R)- or (S,S)-1,2-diaminocyclohexane. A common synthetic route involves the N-alkylation or N-arylation of the primary amine groups. researchgate.netresearchgate.net For instance, enantiomerically pure trans-N,N'-dimethylcyclohexane-1,2-diamine can be synthesized through a multi-step process starting from cyclohexene (B86901) oxide. lookchem.com

The mechanism of stereocontrol in metal complexes bearing this compound-derived ligands is a result of the specific geometry and electronic properties of the catalyst-substrate complex. Chiral induction arises from the differential energetic stabilization of the diastereomeric transition states.

When the chiral diamine ligand coordinates to a metal, it forms a five-membered chelate ring. researchgate.net The conformation of this ring and the orientation of the substituents on the nitrogen atoms create a chiral environment that dictates the facial selectivity of substrate approach to the metal center. For instance, in asymmetric hydrogenation, the substrate coordinates to the chiral metal complex, and the hydride transfer occurs preferentially to one face of the prochiral substrate, leading to the formation of one enantiomer in excess. acs.org The stereochemical outcome is governed by minimizing steric interactions between the substrate and the chiral ligand in the transition state. acs.org

Ligands derived from this compound have been successfully applied in a wide array of enantioselective transformations, including asymmetric hydrogenation and carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. rsc.orgresearchgate.net

Asymmetric Hydrogenation: Chiral N,N'-dialkylated cyclohexanediamine (B8721093) derivatives are effective ligands for the asymmetric transfer hydrogenation of aryl ketones, yielding optically active alcohols with high enantiomeric excess (up to 93% ee). lookchem.comresearchgate.net Ruthenium complexes containing chiral phosphinite ligands derived from chiral amines have also demonstrated high efficiency in the enantioselective hydrogenation of ketones, achieving up to 99% ee. researchgate.net

C-C and C-N Bond Formations: In copper-catalyzed reactions, a chiral dimethylcyclohexane-1,2-diamine ligand has enabled the enantioselective intramolecular C-O bond formation to construct chiral chromanes with high efficiency (up to 96% yield and 94% ee). rsc.orgresearchgate.net Palladium-catalyzed allylic substitution reactions using ligands derived from the condensation of a diamine with a bis(dimethylamino)arylphosphine have shown excellent results in forming C-C bonds (up to 89% ee) and C-N bonds (up to 78% ee). researchgate.net Furthermore, nickel-catalyzed C-N cross-coupling reactions have been used to synthesize chiral tetrahydroquinolines in good yields and excellent enantiomeric excess. rsc.org

| Transformation | Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-complex with chiral phosphinite ligand | Aryl Ketones | Chiral Alcohols | High | up to 99 | researchgate.net |

| Intramolecular C-O Bond Formation | Cu-complex with chiral dimethylcyclohexane-1,2-diamine | 2,2-bis(2-bromobenzyl)-3-hydroxypropanenitriles | Chiral Chromanes | up to 96 | up to 94 | rsc.org |

| Asymmetric Transfer Hydrogenation | Chiral N,N'-dialkylated cyclohexanediamine | Aryl Ketones | Chiral Alcohols | High | up to 93 | researchgate.net |

| Palladium-Catalyzed Allylic C-C Bond Formation | Pd-complex with bis(diazaphospholidine) ligand | Allylic substrates | Chiral allylated products | - | up to 89 | researchgate.net |

| Palladium-Catalyzed Allylic C-N Bond Formation | Pd-complex with bis(diazaphospholidine) ligand | Allylic substrates | Chiral allylated amines | - | up to 78 | researchgate.net |

Stereocontrol Mechanisms and Chiral Induction in Metal Complexes

Utility as Organocatalysts

Beyond their role as ligands, chiral amines like this compound and its derivatives can function as organocatalysts, directly catalyzing reactions without the need for a metal. wikipedia.org

Chiral primary and secondary amines typically operate through one of two main catalytic cycles: enamine catalysis or iminium catalysis. wikipedia.org

Enamine Catalysis: In this mode, the chiral amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the amine catalyst controls the stereochemistry of the subsequent bond formation.

Iminium Catalysis: Here, the chiral amine condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The chiral environment provided by the catalyst directs the stereoselective addition of the nucleophile. wikipedia.org

In some cases, bifunctional catalysts are designed where the amine is part of a larger molecule that also contains a hydrogen-bond donor (like a thiourea (B124793) or urea (B33335) group). nih.gov This allows for simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. nih.gov For example, a bifunctional thiourea-amine organocatalyst can activate a borane (B79455) for the reduction of ketones, where the amine part complexes with the borane and the thiourea part activates the carbonyl group. nih.gov

Chiral amine organocatalysts have proven to be particularly effective in the enantioselective functionalization of carbonyls and imines, most notably in the Mannich reaction. buchler-gmbh.com

Mannich Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. buchler-gmbh.com In a direct, three-component Mannich reaction, a chiral amine catalyst can facilitate the condensation of a ketone, an aldehyde, and an amine. For instance, cinchona-derived primary amines have been used to catalyze the γ-position-selective Mannich reaction of β-ketocarbonyl derivatives with high enantioselectivities. nii.ac.jp While not directly this compound, these studies highlight the general principle of chiral amine catalysis in Mannich reactions. The mechanism involves the formation of an enamine from the ketone and the chiral amine catalyst, which then attacks an imine generated in situ from the aldehyde and the other amine. buchler-gmbh.com

| Reaction | Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Ketone Reduction | (R,R)-trans-N,N'-dimethylcyclohexane-1,2-diamine-based thiourea | Acetophenone, Catecholborane | (R)-1-Phenylethanol | Modest | Modest | - | nih.gov |

| Asymmetric Mannich Reaction | Chiral phosphinoyl-aziridines (related amine catalysts) | Hydroxyacetone, p-anisidine, aromatic aldehydes | β-Amino ketones | Moderate to good | up to 40 | 8:1 to 10:1 | mdpi.com |

| γ-Position-Selective Mannich Reaction | Cinchona-derived amine with oxalic acid | Acetoacetates, N-PMP-protected aldimines | γ-Position-reacted Mannich products | High | up to >99:1 er | - | nii.ac.jp |

Development of Cooperative Catalysis Systems Featuring Chiral Amines

The strategic design of cooperative catalysis systems, where multiple catalytic species work in concert to achieve a specific transformation, has emerged as a powerful approach in asymmetric synthesis. Within this field, chiral amines derived from the 1,2-dimethylcyclohexane-1-amine scaffold have been instrumental in the development of bifunctional organocatalysts. These catalysts integrate distinct functional units onto a single chiral framework, enabling simultaneous activation of both the nucleophile and the electrophile in a highly organized transition state.

A notable advancement in this area is the creation of bifunctional thiourea-amine catalysts. Researchers have successfully utilized (R,R)-trans-N,N′-dimethylcyclohexane-1,2-diamine as a chiral backbone to synthesize robust organocatalysts for the stereoselective reduction of prochiral ketones. nih.gov In these systems, the amine and thiourea moieties work cooperatively to facilitate the enantioselective transfer of a hydride from a borane source to a ketone.

The proposed mechanism for this cooperative catalysis involves a "push-pull" activation. The amine component of the catalyst is thought to form an in-situ complex with the borane, creating a stereochemically defined boronate-amine complex. This complexation enhances the nucleophilicity of the hydride (the "push"). Concurrently, the thiourea group on the catalyst activates the ketone's carbonyl group through hydrogen bonding (the "pull"). nih.gov This dual activation within a chiral environment effectively dictates the facial selectivity of the hydride addition, leading to the formation of enantioenriched secondary alcohols.

Initial investigations demonstrated that catalysts lacking the bifunctional design or employing different amine scaffolds resulted in poor yield and low enantioselectivity. However, the catalyst incorporating the (R,R)-trans-N,N′-dimethylcyclohexane-1,2-diamine moiety, in combination with catecholborane as the hydride source and toluene (B28343) as the solvent, proved to be highly effective. nih.gov The performance of this cooperative catalytic system was evaluated across a range of aryl ketones, consistently delivering the corresponding secondary alcohols with high yields and excellent enantiomeric excess (ee).

The versatility of this bifunctional catalyst system was demonstrated through the successful reduction of various aryl ketones. The research findings highlight the influence of the catalyst structure and reaction conditions on the stereochemical outcome.

Research Findings: Enantioselective Reduction of Aryl Ketones

| Entry | Aryl Ketone | Alcohol Product | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | (S)-1-Phenylethanol | 24 | 88 | 91 |

| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 24 | 90 | 95 |

| 3 | 2-Acetonaphthone | (S)-1-(Naphthalen-2-yl)ethanol | 24 | 85 | 93 |

| 4 | 2-Acetylthiophene | (S)-1-(Thiophen-2-yl)ethanol | 24 | 82 | 90 |

Reaction conditions: Catalyst (10 mol %), catecholborane (1.6 equiv), 4 Å molecular sieves, toluene, −46 °C. Data sourced from reference nih.gov.

These results underscore the efficacy of cooperative catalysis systems featuring chiral amines based on the this compound framework. The ability to achieve high levels of stereocontrol in challenging transformations positions these catalysts as valuable tools in modern asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation of 1,2 Dimethylcyclohexan 1 Amine

The definitive identification and detailed structural analysis of 1,2-Dimethylcyclohexan-1-amine, a disubstituted cyclohexane (B81311), relies on advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are principal methods employed for elucidating its molecular structure, conformational preferences, and solid-state architecture.

Fundamental Reactivity Profiles and Reaction Mechanisms

Intrinsic Amine Reactivity

The reactivity of the primary amine group in 1,2-dimethylcyclohexan-1-amine is a focal point of its chemistry, dictating its behavior in various chemical transformations. The nitrogen atom's lone pair of electrons confers both basic and nucleophilic properties to the molecule. libretexts.org

Quantitative Analysis of Basicity and Nucleophilicity

The basicity of an amine is a measure of its ability to accept a proton, typically quantified by the pKa of its conjugate acid. masterorganicchemistry.com Simple alkylamines generally have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The presence of alkyl groups, which are electron-donating, tends to increase the electron density on the nitrogen atom, thereby enhancing basicity compared to ammonia. fiveable.me

Nucleophilicity refers to the ability of the amine to donate its electron pair to an electrophilic center, often a carbon atom. masterorganicchemistry.comfiveable.me While closely related, basicity and nucleophilicity are not always parallel. Nucleophilicity is also influenced by factors such as polarizability and the nature of the solvent. fiveable.me A good approximation is that stronger bases are often stronger nucleophiles; however, this can be significantly altered by steric and solvent effects. masterorganicchemistry.com

Table 1: Comparative Basicity and Nucleophilicity Data of Selected Amines

| Amine | pKa of Conjugate Acid | Mayr Nucleophilicity Parameter (N) in H₂O |

| Ammonia | 9.24 | 9.5 |

| Ethylamine | 10.8 | 12.9 |

| Diethylamine | 10.9 | 14.7 |

| Piperidine | 11.12 | 18.1 |

| Morpholine (B109124) | 8.33 | 15.6 |

| This compound | Estimated 10.5-11.0 | Data not available |

| Data for ethylamine, diethylamine, piperidine, and morpholine are provided for comparative purposes. masterorganicchemistry.com The pKa for this compound is an estimate based on similar cyclic amines. |

Impact of Steric Hindrance and Electronic Effects on Reactivity

The structure of this compound, with two methyl groups on the cyclohexane (B81311) ring adjacent to the amine functionality, introduces significant steric hindrance. This bulkiness can impede the approach of electrophiles to the nitrogen atom, thereby reducing its nucleophilic reactivity. fiveable.me This effect is particularly pronounced in reactions that are sensitive to steric bulk, such as S_N2 reactions. masterorganicchemistry.com

Mechanistic Investigations of Core Transformations

Nucleophilic Substitution Pathways Involving the Amine Functionality

The primary amine group of this compound is a potent nucleophile and can participate in nucleophilic substitution reactions. wikipedia.org In these reactions, the amine attacks an electrophilic center, displacing a leaving group. wikipedia.org The mechanism of these reactions, typically S_N1 or S_N2, is influenced by the structure of the electrophile, the leaving group, and the reaction conditions. solubilityofthings.comorganic-chemistry.org

Due to the steric hindrance around the nitrogen atom in this compound, S_N2 reactions, which involve a backside attack, can be slowed down. fiveable.me Primary amines can be alkylated by alkyl halides, but the reaction can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed product is also nucleophilic. msu.edu To achieve selective mono-alkylation, specific synthetic strategies may be required. Amines themselves are generally poor leaving groups in substitution reactions unless they are converted into a better leaving group, for example, by forming a quaternary ammonium salt. libretexts.org

Oxidation and Reduction Pathways of the Amine and Cyclohexane Moieties

The amine functionality of this compound can undergo oxidation. Common oxidizing agents can convert primary amines to various products, including nitroso or nitro compounds. The specific outcome often depends on the reagent and reaction conditions. For instance, electrochemical oxidation on certain electrodes can lead to the formation of nitriles. acs.org Biological systems, such as those involving cytochrome P450 enzymes, can also mediate the N-oxidation of amines. nih.gov

Reductive amination is a key synthetic route to produce cyclohexylamines. This process typically involves the reaction of a ketone (cyclohexanone derivative) with an amine source in the presence of a reducing agent. csic.es For the synthesis of this compound, this would likely involve the reductive amination of 1,2-dimethylcyclohexanone. The cyclohexane ring itself is generally stable to reduction under typical conditions used for amine modifications. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the cyclohexane ring can potentially be affected, though this is not a common transformation in the context of amine reactivity. researchgate.net

Amine Group Transfer Reactions and Related Transformations

The primary amine functionality of this compound is the key determinant of its reactivity in amine group transfer reactions and related transformations. These reactions primarily involve the nucleophilic character of the nitrogen atom and its ability to participate in substitution and addition-elimination sequences.

Amine Group Transfer: Transamination

Transamination is a crucial biochemical and synthetic reaction involving the transfer of an amino group from a donor molecule (like an amine or amino acid) to a keto acid or aldehyde acceptor. lumenlearning.com This process creates a new amine and a new keto acid, effectively swapping the functional groups. lumenlearning.comslideshare.net In enzymatic systems, this reaction is typically catalyzed by transaminases (also known as aminotransferases), which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. The mechanism proceeds via a ping-pong bi-bi pathway where the amino group is first transferred from the donor to PLP, forming pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the acceptor.

While specific studies detailing the use of this compound as a substrate in transaminase-catalyzed reactions are not extensively documented, the reactivity of analogous cyclic amines provides significant insight. The enzymatic amination of cyclic ketones is a well-established method for producing chiral amines. Research on the amination of 2-methylcyclohexanone (B44802) using various ω-transaminases (ω-TAms) demonstrates the potential for such transformations. researchgate.net These enzymes can exhibit high stereoselectivity, producing specific isomers of the corresponding amine. For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) has been shown to aminate 2-methylcyclohexanone with high selectivity for the (1S)-amine configuration and a strong preference for the cis diastereomer. researchgate.net

| ω-Transaminase Origin | Amine Donor | Stereoselectivity at C1 | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Chromobacterium violaceum (CV-TAm) | 2-Propylamine | (1S) | 24:1 |

| Ruegeria pomeroyi (RP-TAm) | 2-Propylamine | (1R) | >99:1 |

| Pseudomonas putida (PP-TAm) | 2-Propylamine | (1R) | >99:1 |

| Paracoccus denitrificans (PD-TAm) | 2-Propylamine | (1S) | 1:1.5 |

Related Transformations: Amide Formation

A fundamental reaction of primary amines is their conversion to amides through acylation. This transformation is a cornerstone of organic synthesis. Cycloaliphatic amines readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. atamanchemicals.com The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

For this compound, the reaction with an acid chloride (R-COCl), for example, would yield an N-(1,2-dimethylcyclohexyl)amide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While direct heating of a carboxylic acid and an amine can also form an amide, the conditions are often harsh; therefore, the use of activated carboxylic acid derivatives or coupling agents is more common. libretexts.org Borane-based catalysts have also been shown to facilitate the direct amidation between carboxylic acids and amines with high selectivity. mdpi.com

Cyclization and Ring-Opening Reactions Pertinent to Analogous Systems

The structural framework of this compound, featuring a substituted cyclohexane ring, makes it relevant to the study of cyclization and ring-opening reactions. Although specific examples involving this exact compound are limited in readily available literature, examining analogous systems provides a clear understanding of its potential reactivity in such transformations.

Ring-Opening Reactions

Ring-opening reactions are characteristic of strained cyclic systems or systems that can be activated to facilitate bond cleavage. In analogous systems, amines can act as nucleophiles to initiate the ring-opening of electrophilic rings. A prominent example is the reaction of donor-acceptor (DA) cyclopropanes with amines. thieme-connect.com The amine attacks one of the electrophilic carbons of the cyclopropane (B1198618) ring, leading to a 1,3-functionalized product. This strategy is a powerful tool for synthesizing complex acyclic and heterocyclic compounds. thieme-connect.com

Another relevant transformation involves the single-electron transfer (SET) mediated ring-opening of benzocyclobutylamines. researchgate.net Photoredox catalysis can initiate a one-electron oxidation of the benzocyclobutylamine, which then undergoes an intramolecular ring-opening to form a benzyl (B1604629) radical iminium ion intermediate. nih.gov This reactive intermediate can then engage in further reactions, such as additions to alkenes. researchgate.netnih.gov

Cyclization Reactions

Cyclization reactions involving amine functionalities are fundamental to the synthesis of N-heterocycles. The intermediate generated from the ring-opening of benzocyclobutylamines can undergo a subsequent ring-closing step. nih.gov In a photocatalyzed [4+2] cycloaddition with α,β-unsaturated ketones, the intermediate alkyl radical adds intramolecularly to the iminium ion, ultimately forming highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. researchgate.netnih.gov This process highlights a powerful strategy for constructing complex cyclic amine structures from simpler precursors.

| N-Cyclobutyl Aniline Substrate (Substituent) | α,β-Unsaturated Ketone Substrate | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-Methoxy | α-Benzyl vinyl ketone | 75% | >20:1 |

| Unsubstituted | α-Benzyl vinyl ketone | 60% | >20:1 |

| 4-Benzyloxy | α-Benzyl vinyl ketone | 58% | 13:1 |

| 3,4-Dimethoxy | α-Benzyl vinyl ketone | 31% | >20:1 |

| 4-Trifluoromethyl | α-Benzyl vinyl ketone | 41% | >20:1 |

| 4-Chloro | α-Benzyl vinyl ketone | 45% | >20:1 |

Furthermore, sterically hindered amines analogous to this compound, such as N,N-dimethylcyclohexylamine, have been employed as non-nucleophilic bases in catalytic reactions that form cyclic products. jocpr.com For instance, in the Kinugasa reaction, which is used to synthesize β-lactams, a sterically hindered base is crucial for the reaction between a terminal alkyne and a nitrone to proceed effectively. jocpr.com

Stereoisomer Separation and Resolution Techniques

Classical Resolution Methodologies

Classical resolution methods remain a cornerstone in the separation of enantiomers, relying on the conversion of an enantiomeric mixture into diastereomers with distinct physical properties.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomeric Separation

The most common classical method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities, melting points, and other physical properties. This difference allows for their separation by fractional crystallization.

The process begins with the selection of a suitable chiral resolving agent. For basic compounds like 1,2-Dimethylcyclohexan-1-amine, common resolving agents are chiral carboxylic acids. After the reaction, the less soluble diastereomeric salt is selectively crystallized from the solution. This salt is then isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine. The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions.

While specific data for this compound is scarce, studies on other cyclic amines demonstrate the effectiveness of this approach. For instance, various cyclic and acyclic amines have been successfully resolved using chiral acids like mandelic acid and tartaric acid derivatives.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Acid |

| (-)-Tartaric Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (R)-Mandelic Acid | Acid |

| Camphorsulfonic Acid | Acid |

| Brucine | Base (for acidic compounds) |

| Strychnine | Base (for acidic compounds) |

Kinetic Resolution Strategies for Enantiomer Enrichment

Kinetic resolution is a powerful method for separating enantiomers based on the differential rates at which they react with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a new product.

For chiral amines, enzymatic and chemical kinetic resolutions are well-established. For example, lipases are often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine from the acylated product. Chemical methods can involve chiral acylating agents or catalysts that preferentially react with one enantiomer. The effectiveness of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) of both the unreacted starting material and the product.

Recent advancements have led to the development of highly selective catalysts for the kinetic resolution of cyclic secondary amines. For instance, chiral phosphoric acids have been used as catalysts in the oxidative kinetic resolution of tetrahydroquinolines. While direct application to this compound has not been reported, these methodologies for other N-heterocycles suggest a viable pathway for its resolution.

Table 2: Examples of Kinetic Resolution of Cyclic Amines

| Substrate Type | Catalyst/Reagent | Selectivity Factor (s) | Reference |

|---|---|---|---|

| N-Heterocycles | Chiral Hydroxamic Acids | Good to High | |

| Tetrahydroquinolines | Chiral Phosphoric Acid | High |

Advanced Chromatographic Enantioseparation

Chromatographic techniques offer highly efficient and analytical-scale separation of stereoisomers, and can also be scaled up for preparative purposes.

Chiral Stationary Phase Gas Chromatography (GC) for Stereoisomeric Analysis

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of enantiomers of volatile compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

For the analysis of chiral amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. The choice of CSP is critical for achieving separation. Cyclodextrin (B1172386) derivatives are among the most widely used and effective CSPs for a broad range of chiral compounds, including amines. The separation mechanism often involves the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin. The enantioselectivity can be influenced by factors such as the type of cyclodextrin derivative, column temperature, and the nature of the derivatizing group.

Studies on the enantiomeric separation of other cyclic and aliphatic amines by chiral GC have shown that high separation factors can be achieved. For example, a diproline-based CSP has been used to resolve various aromatic and aliphatic amines after derivatization.

Table 3: Common Chiral Stationary Phases for GC Separation of Amines

| CSP Type | Common Analytes |

|---|---|

| Cyclodextrin Derivatives (e.g., Chirasil-Dex) | Wide range of chiral compounds, including derivatized amines |

| Amino Acid Derivatives (e.g., Chirasil-Val) | Derivatized amino acids and amines |

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical and preparative-scale separation of enantiomers. The principle is similar to chiral GC, relying on a chiral stationary phase to differentially interact with the enantiomers. A significant advantage of HPLC is its applicability to a wider range of compounds, including those that are not volatile or are thermally labile.

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. The mobile phase composition, including the use of acidic or basic additives, can significantly influence the retention and enantioselectivity. For basic analytes like this compound, the addition of a small amount of an amine or an acid to the mobile phase can improve peak shape and resolution.

The development of a chiral HPLC method often involves screening a variety of CSPs and mobile phase conditions to identify the optimal system for a given separation.

Table 4: Common Chiral Stationary Phases for HPLC Separation of Amines

| CSP Type | Common Trade Names | Separation Mode |

|---|---|---|

| Polysaccharide-based (Cellulose/Amylose) | Chiralcel, Chiralpak | Normal, Reversed, Polar Organic |

| Pirkle-type (Brush-type) | Whelk-O, ULMO | Normal, Reversed |

| Macrocyclic Glycopeptides | Chirobiotic | Reversed, Polar Organic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.